molecular formula C22H16N2O3S B2670561 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477556-02-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2670561
CAS No.: 477556-02-8
M. Wt: 388.44
InChI Key: WUBRQLROPSBGMR-UHFFFAOYSA-N
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Description

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a fused dihydroacenaphthothiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide substituent. The dihydroacenaphthothiazole moiety contributes rigidity and aromaticity, while the benzo[b][1,4]dioxine group introduces oxygen atoms, which may enhance solubility and electronic interactions.

Properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(14-6-7-16-17(10-14)27-9-8-26-16)24-22-23-20-15-3-1-2-12-4-5-13(19(12)15)11-18(20)28-22/h1-3,6-7,10-11H,4-5,8-9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRQLROPSBGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Acenaphthene Derivative Preparation: Acenaphthene is brominated to form 5-bromoacenaphthene, which is then reacted with thiourea to yield the thiazole derivative.

    Benzo[d][1,4]dioxine Synthesis: This involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole-acenaphthene derivative with the benzo[d][1,4]dioxine carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated thiazole or aromatic rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multiple synthetic steps requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor the progress of the reactions. The compound's structure includes a fused acenaphthene and thiazole framework, contributing to its unique biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing the 1,4-benzodioxane moiety have shown significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can act as inhibitors of key enzymes involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Some studies have reported that derivatives of benzodioxane exhibit anti-inflammatory effects, indicating that this compound may similarly contribute to reducing inflammation through various biochemical pathways .

Iron Overload Disorders

One of the promising applications of this compound lies in the treatment of iron overload disorders such as β-thalassemia and hemochromatosis. Inhibition of specific transporters related to iron absorption has been identified as a therapeutic strategy. Preliminary studies suggest that this compound may serve as an effective inhibitor in this context by modulating iron metabolism pathways in cellular models.

Drug Development

The compound's unique structural features make it a candidate for further drug development. Its ability to inhibit target proteins involved in critical biological processes positions it as a potential lead compound for new therapeutic agents aimed at treating various diseases beyond cancer and iron overload disorders .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Anti-inflammatory PropertiesShowed that derivatives exhibited reduced inflammatory markers in vitro; further research needed for clinical relevance.
Study 3Iron MetabolismIdentified the compound as a selective inhibitor of iron uptake in cellular models relevant to β-thalassemia treatment.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzo[d][1,4]dioxine moiety may enhance binding affinity through additional hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related heterocycles, focusing on core motifs, substituents, and inferred properties.

Structural Analogs with Dihydroacenaphthothiazole Core

  • N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (6262-41-5)
    • Core : Dihydroacenaphthothiazole.
    • Substituent : 1-Naphthamide.
    • Comparison : The naphthamide group increases lipophilicity compared to the oxygen-rich benzo[b][1,4]dioxine carboxamide. This may reduce aqueous solubility but enhance membrane permeability. The absence of oxygen atoms in the naphthamide substituent could limit hydrogen-bonding interactions in biological systems .

Thiazole/Thiadiazole Derivatives with Antimicrobial Activity

  • N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted Acetamides (7a-i) Core: 1,3,4-Thiadiazole. Substituent: Triazole sulfanyl groups. Comparison: These compounds exhibit antimicrobial activity attributed to the thiadiazole-triazole hybrid structure. The synthesis yields (reported for 7a-i: ~70–85%) suggest feasible scalability for similar compounds .

Thiazole-Containing Carbamates with Pharmacological Relevance

  • Thiazol-5-ylmethyl Carbamates (Compounds l, m, w, x) Core: Thiazole. Substituent: Complex carbamate chains. Comparison: These carbamates target enzymes like proteases or kinases due to their hydrogen-bonding and steric bulk.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name/ID Core Structure Substituent Key Properties/Applications Reference
Target Compound Dihydroacenaphthothiazole 2,3-Dihydrobenzo[b][1,4]dioxine carboxamide Potential CNS/antimicrobial activity -
6262-41-5 Dihydroacenaphthothiazole 1-Naphthamide High lipophilicity
DTCPB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino phenyl Optoelectronic materials
7a-i (Thiadiazole derivatives) 1,3,4-Thiadiazole Triazole sulfanyl groups Antimicrobial (MIC: 2–16 µg/mL)
Thiazol-5-ylmethyl Carbamates (l, m, w, x) Thiazole Complex carbamate chains Protease inhibition

Table 2: Substituent Effects on Solubility and Bioactivity

Substituent Type Example Compound Solubility (Inferred) Bioactivity Inference
Benzo[b][1,4]dioxine carboxamide Target Compound Moderate (polar O atoms) Enhanced H-bonding potential
1-Naphthamide 6262-41-5 Low (lipophilic) Membrane permeability
Di-p-tolylamino phenyl DTCPB Low (aromatic) Charge transport in devices
Triazole sulfanyl 7a-i Variable (polar S atoms) Antimicrobial targeting

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and empirical findings from various studies.

Compound Overview

Chemical Structure : The compound features a fused acenaphthene and thiazole framework along with a dioxine moiety. This unique structural combination is hypothesized to contribute to its biological activities.

Molecular Formula : C22H18N2O3S
Molecular Weight : 382.45 g/mol
CAS Number : 922995-50-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Acenaphthothiazole Core : This can be achieved through cyclization reactions involving acenaphthene and thioamide.
  • Introduction of the Dioxine Moiety : This is often accomplished through coupling reactions such as Suzuki or Sonogashira coupling.
  • Final Carboxamide Formation : The carboxamide group is introduced via standard amide coupling methods.

Antitumor Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor activities. For instance:

  • Cytotoxicity Testing : In vitro tests have shown that derivatives of thiazole-containing compounds can significantly reduce cell viability in various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values ranging from 15 µM to 40 µM against breast cancer cell lines such as MCF-7 and MDA-MB231 .

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzyme-linked Receptors : Similar thiazole derivatives have been reported to inhibit various enzyme-linked receptors involved in oncogenic pathways .
  • Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells without causing cell cycle arrest .

Case Studies and Empirical Findings

Several studies have explored the biological activities of related compounds:

StudyCompound TestedCell LineIC50 Value (µM)Observations
Thiazolinylphenyl-piperazinesLNCAP32Slight reduction in viability
Thiazolinylphenyl-piperazinesMCF-715Significant cytotoxicity observed
Various Thiazole DerivativesHCT1163.29High potency against colon cancer
Tyrosinase Inhibitors-16.5Moderate activity compared to standard

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